molecular formula C13H24N2O2Si B13963111 6-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)pyridin-3-amine

6-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)pyridin-3-amine

Cat. No.: B13963111
M. Wt: 268.43 g/mol
InChI Key: SNEMVEOTGKPRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)pyridin-3-amine: is a compound that features a pyridine ring substituted with an amine group at the 3-position and a tert-butyldimethylsilyl-protected ethoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)pyridin-3-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often in solvents like dimethylformamide (DMF) or acetonitrile, and at temperatures ranging from 24°C to 80°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow processes and the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

6-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 6-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)pyridin-3-amine involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)pyridin-3-amine is unique due to its combination of a pyridine ring with a tert-butyldimethylsilyl-protected ethoxy group and an amine group. This structure provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H24N2O2Si

Molecular Weight

268.43 g/mol

IUPAC Name

6-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]pyridin-3-amine

InChI

InChI=1S/C13H24N2O2Si/c1-13(2,3)18(4,5)17-9-8-16-12-7-6-11(14)10-15-12/h6-7,10H,8-9,14H2,1-5H3

InChI Key

SNEMVEOTGKPRRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOC1=NC=C(C=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.